molecular formula C14H12OS B1585779 4'-Methylsulfanyl-biphenyl-4-carbaldehyde CAS No. 221018-02-6

4'-Methylsulfanyl-biphenyl-4-carbaldehyde

Cat. No. B1585779
M. Wt: 228.31 g/mol
InChI Key: AIQQOUGEPPIVBV-UHFFFAOYSA-N
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Description

4’-Methylsulfanyl-biphenyl-4-carbaldehyde is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.309 . It is used in the industry .


Molecular Structure Analysis

The molecular structure of 4’-Methylsulfanyl-biphenyl-4-carbaldehyde consists of 14 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Methylsulfanyl-biphenyl-4-carbaldehyde include a molecular weight of 228.309 and a molecular formula of C14H12OS .

Scientific Research Applications

Crystal Structure and Molecular Interactions

4'-Methylsulfanyl-biphenyl-4-carbaldehyde exhibits unique structural characteristics. For example, a related molecule, 3-(4-Methyl­phen­yl)-5-[4-(methyl­thio)­phen­yl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, exists as an L-shaped structure with specific angles between its phenyl groups. This structure impacts intermolecular interactions, such as hydrogen bonding, which are critical for understanding material properties and designing advanced materials (Butcher et al., 2007).

Synthetic Applications

The compound has been employed in the synthesis of various organic structures. For instance, it's used in the preparation of 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes, which are key intermediates in producing functionally substituted thienoquinoline derivatives. These derivatives have potential applications ranging from optical materials to biological probes (Bogza et al., 2018).

Fluorescence Probes and Imaging

A related compound, 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde, demonstrates unique optical properties, such as fluorescence. These properties are crucial for developing novel imaging agents and sensors for biological systems (Chu et al., 2019).

Pharmaceutical Applications

Compounds structurally related to 4'-Methylsulfanyl-biphenyl-4-carbaldehyde are used in pharmaceutical research. For example, its derivatives are explored for their bacteriostatic effects and as antiseptics. Such applications highlight the compound's potential in drug development and antimicrobial research (Keiko et al., 2008).

Material Science

Its derivatives are also significant in materials science, particularly in the development of photoluminescent materials. These materials are vital for applications in electronics, such as organic light-emitting diodes (OLEDs), and in covert marking technologies (Li et al., 2011).

Safety And Hazards

4’-Methylsulfanyl-biphenyl-4-carbaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(4-methylsulfanylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQQOUGEPPIVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362752
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methylsulfanyl-biphenyl-4-carbaldehyde

CAS RN

221018-02-6
Record name 4′-(Methylthio)[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221018-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 221018-02-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Smith - 2017 - scholarscompass.vcu.edu
In recent years, research has focused on reducing the cost of catalysts in a variety of ways including using less expensive materials, improving the synthetic method, and increasing the …
Number of citations: 0 scholarscompass.vcu.edu

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